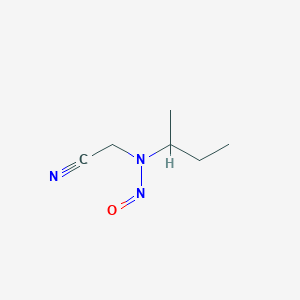
2,5-Dimethyl-2H-isoindole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2H-isoindole-4,7-dione is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a fused benzopyrrole ring system and is known for its stability when embedded in a π-system. It has been found in natural products and has various applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 2,5-Dimethyl-2H-isoindole-4,7-dione can be achieved through several methods. One common synthetic route involves the reaction of substituted p-benzoquinone with sarcosine and paraformaldehyde in toluene. This reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production.
Analyse Chemischer Reaktionen
2,5-Dimethyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoquinone, sarcosine, and paraformaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions can produce isoindoline derivatives .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2H-isoindole-4,7-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development. Additionally, this compound has applications in the industry, particularly in the development of materials for optical and electronic applications .
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-2H-isoindole-4,7-dione involves its interaction with molecular targets and pathways. This compound can undergo redox reactions, which are crucial for its biological activity. The quinone moiety in its structure allows it to participate in electron transfer processes, making it a potential candidate for applications in energy storage and conversion .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-2H-isoindole-4,7-dione can be compared with other similar compounds, such as isoindoline and phthalimide. While isoindoline is a fully reduced member of the isoindole family, phthalimide is an oxidized derivative. The unique structure of this compound, with its fused benzopyrrole ring system, distinguishes it from these related compounds and contributes to its unique properties and applications .
Eigenschaften
CAS-Nummer |
135737-91-6 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2,5-dimethylisoindole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-3-9(12)7-4-11(2)5-8(7)10(6)13/h3-5H,1-2H3 |
InChI-Schlüssel |
RMTHAXROAIYJCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=CN(C=C2C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


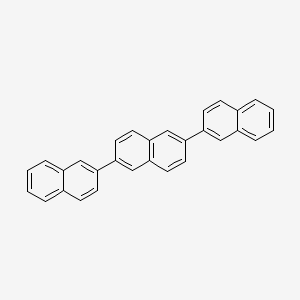
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14282528.png)

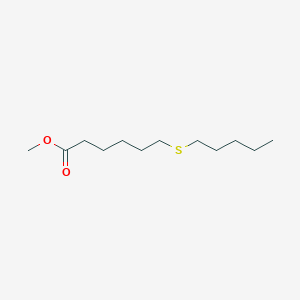
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
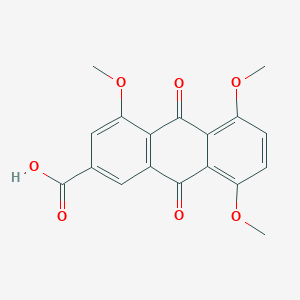

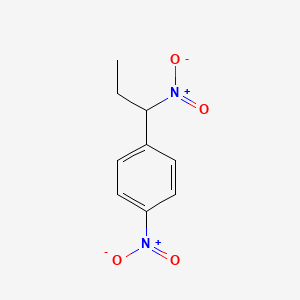
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
